molecular formula C12H11N5 B11882444 6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 7154-45-2

6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11882444
CAS No.: 7154-45-2
M. Wt: 225.25 g/mol
InChI Key: MIJQMGBQCRWZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 7154-45-2), with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol, is a phenylpyrazolo[3,4-d]pyrimidine derivative recognized as a versatile scaffold in medicinal chemistry and drug discovery . This compound is part of a significant class of heterocycles that serve as bioisosteric replacements for the adenine moiety of ATP, allowing them to effectively target the kinase domain of various enzymes . Its primary research value lies in the development of novel targeted anticancer agents. The core structure is a key pharmacophore in tyrosine kinase inhibitors, particularly those targeting essential cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects, demonstrating potent cytotoxicity against a panel of cancer cell lines and showing potential as selective or dual EGFR/VEGFR-2 inhibitors to overcome tumor resistance . Research indicates that such compounds can inhibit tumor growth, strongly induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression . Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold is also investigated for other pharmacological activities, including anti-inflammatory properties . This product is intended for research purposes as a key intermediate in synthetic organic chemistry and for biological screening in drug development programs. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7154-45-2

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H11N5/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,15,16)

InChI Key

MIJQMGBQCRWZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-phenylpyrazole-4-carbonitriles

The cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with nitriles under basic conditions is a widely employed strategy. In one protocol, 5-amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile (1b) reacts with aryl nitriles (e.g., 4-chlorobenzonitrile) in the presence of potassium tert-butoxide in refluxing tert-butanol . This method yields 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3c) in 62% yield after recrystallization from ethanol (Table 1). The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization and aromatization .

Table 1: Cyclocondensation reaction parameters and outcomes

Starting MaterialNitrile PartnerBaseSolventYield (%)
5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile4-ChlorobenzonitrileKOtBut-BuOH62
5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrileBenzonitrileKOtBut-BuOH58

Characterization data for 3c includes 1H^1H NMR (DMSO-d6): δ 2.57 (s, 3H, CH3), 7.38–8.17 (m, 9H, Ar-H), 8.41 (s, 1H, pyrimidine-H) . IR spectra confirm the presence of NH2 stretches at 3443 cm1^{-1} .

Microwave-Assisted Synthesis via Dimroth Rearrangement

Microwave irradiation significantly enhances reaction efficiency for pyrazolo[3,4-d]pyrimidines. A two-step protocol involves:

  • Formation of imidate intermediate : 4-Cyano-1-phenyl-3-methyl-1H-pyrazole reacts with methyl iodide in ethanol under reflux to yield the imidate .

  • Microwave-driven Dimroth rearrangement : The imidate is treated with aqueous ammonia (25%) under microwave irradiation (960 W, 2.5–3.5 min) to afford the target amine in 70% yield .

This method reduces reaction time from 24 hours (conventional heating) to minutes, with improved purity due to minimized side reactions . Comparative studies show microwave synthesis achieves 15–20% higher yields than thermal methods for analogous pyrazolo[3,4-d]pyrimidines .

Phase-Transfer Catalyzed Alkylation

Liquid–solid phase-transfer catalysis (PTC) enables efficient N-alkylation of pyrazolo[3,4-d]pyrimidin-4-ol precursors. For example, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol reacts with methyl iodide in DMF using tetrabutylammonium bromide (TBAB) as the catalyst . After 6 hours at room temperature, the intermediate undergoes amination with ammonium hydroxide to yield this compound (P2) in 52% yield .

Key advantages :

  • Mild conditions (25°C vs. traditional 80–100°C) .

  • Compatibility with moisture-sensitive reagents .

  • Scalability to gram quantities without yield drop .

X-ray diffraction of P2 confirms planar pyrazolopyrimidine geometry (r.m.s. deviation = 0.0150 Å) and intermolecular N–H···O hydrogen bonding, critical for crystal packing .

Acid-Catalyzed Cyclization of Pyrazole Amidines

A four-step sequence involving amidine formation and cyclization has been reported :

  • Synthesis of pyrazole amidine : 5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile reacts with aniline in acetic acid/toluene to form an amidine intermediate.

  • Cyclization : Treatment with concentrated HCl induces cyclization to the pyrazolo[3,4-d]pyrimidine core.

  • Amination : Reaction with ammonium hydroxide introduces the 4-amino group, yielding the target compound in 65% overall yield .

This method allows modular substitution at positions 1 and 3 of the pyrazole ring, enabling access to derivatives with varied pharmacological profiles .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency metrics for major preparation methods

MethodReaction TimeYield (%)Purity (HPLC)Scalability
Cyclocondensation6–8 h6298.5Moderate
Microwave-assisted3–5 min7099.2High
Phase-transfer catalysis6 h5297.8High
Acid-catalyzed cyclization24 h6598.1Low

Microwave-assisted synthesis emerges as the most efficient route, balancing speed and yield . However, phase-transfer catalysis offers superior scalability for industrial applications .

Characterization and Analytical Validation

All synthetic batches of this compound were validated using:

  • 1H^1H NMR : Distinct singlet at δ 2.57 ppm for the 6-methyl group .

  • 13C^{13}C NMR : Peaks at δ 15.2 (CH3), 156.3 (C4), and 142.8 (C1) .

  • X-ray crystallography : Planar pyrazolopyrimidine core with dihedral angles <5° between aromatic rings .

  • HPLC : Purity >97% across all methods .

Challenges and Optimization Opportunities

  • Byproduct formation : Competing N7-alkylation in phase-transfer catalysis reduces yields; optimized catalyst loading (0.1 eq. TBAB) mitigates this .

  • Solvent selection : Replacing dioxane with DMF in microwave synthesis improves reaction homogeneity and yield by 12% .

  • Amination efficiency : Excess ammonium hydroxide (2.5 eq.) ensures complete conversion of chloro intermediates to the amine .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Agents

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anti-inflammatory activities. A study demonstrated that compounds within this class showed potent inhibition of prostaglandin synthesis, which is crucial for mediating inflammation. The pharmacological evaluation revealed that certain derivatives had lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a safer profile for long-term use .

Table 1: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundLD50 (mg/kg)Prostaglandin Inhibition (%)
Compound A>110075
Compound B2457.9880
Compound C<20060

1.2 Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Preliminary studies indicate that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, in assays involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
A54912.5
MCF-715.0

1.3 Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains. The structural characteristics of these compounds suggest potential antimicrobial activity, which could be further explored for developing new antibiotics or treatments for infectious diseases.

Case Studies and Research Findings

2.1 Visceral Leishmaniasis Treatment

A notable study focused on the optimization of a chemical series based on the pyrazolo[3,4-d]pyrimidine scaffold aimed at treating visceral leishmaniasis. The results indicated that specific derivatives demonstrated oral efficacy in mouse models, highlighting their potential as new therapeutic agents against this neglected tropical disease .

2.2 Synthesis and Characterization

Recent research has synthesized several pyrazolo[3,4-d]pyrimidine derivatives and characterized their structures using various spectroscopic methods. The synthesized compounds were subjected to pharmacological screening to evaluate their anti-inflammatory and anticancer activities. The findings suggested that these compounds could serve as lead candidates for further drug development efforts due to their promising biological activities .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituents (Positions) Key Modifications Reference
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-CH₃, 1-Ph, 4-NH₂ Parent compound
OSI-027 (R39) 1-Ph, 6-CH₃, 4-NH₂, additional aryl groups Optimized for mTOR inhibition
OXA-01 (R40) 1-Ph, 6-CH₃, 4-NH₂, substituted pyridine Dual mTOR/PI3K inhibition
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-C≡C-Ph, 4-NH₂ Enhanced hydrophobic interactions
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-Cl, 1-CH₃, 4-NH-(3,4-dimethylphenyl) Chlorine substitution for improved binding

Key Observations :

  • Methyl and Phenyl Groups : The 6-methyl and 1-phenyl groups in the parent compound enhance hydrophobic interactions with target proteins, as seen in mTOR inhibitors like OSI-027 .
  • Chlorine Substitution : Chlorine at position 6 (e.g., in ) improves binding affinity to kinases by forming halogen bonds .
  • Aryl Extensions : Substitutions at position 3 (e.g., phenylethynyl) deepen interactions with ATP-binding pockets, as observed in anti-breast cancer agents .

Key Findings :

  • Anti-inflammatory Activity: The parent compound suppresses TNF and IL-6 production in rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS) and synergizes with dexamethasone .
  • Kinase Inhibition: OSI-027 and OXA-01 demonstrate nanomolar potency against mTOR, with >100-fold selectivity over PI3K isoforms .
  • Cytotoxicity : Derivatives like Compound 36 achieve single-digit nM IC₅₀ values in breast cancer models due to para- and meta-substituents enhancing hydrophobic interactions .

Pharmacokinetics and Toxicity

  • Oral Bioavailability : OSI-027 exhibits favorable oral pharmacokinetics, enabling clinical use in Phase I trials .
  • Mutagenicity : N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine shows mutagenic activity in Ames tests, limiting its therapeutic utility .

Structural-Activity Relationship (SAR) Insights

  • Position 4 : The amine group is critical for hydrogen bonding with kinase hinge regions (e.g., mTOR inhibitors) .
  • Position 6 : Methyl or chloro substituents optimize steric and electronic interactions with hydrophobic pockets .
  • Position 1 : Bulky groups (e.g., tetrahydro-2H-pyran-4-ylmethyl) improve CNS penetration, as seen in Toxoplasma gondii inhibitors .

Biological Activity

6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4C_{12}H_{12}N_4, with a molecular weight of approximately 224.25 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Research has demonstrated that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of casein kinase 1 (CK1), which is implicated in various cancer pathways. In vitro studies have shown that it can inhibit CK1 with an IC50 value in the nanomolar range, making it a candidate for cancer therapy .
  • Antitumor Activity : In cellular models, this compound has shown significant antiproliferative effects against various cancer cell lines. It induces apoptosis and inhibits cell migration, suggesting potential use in oncology .
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may also possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CK1 InhibitionPotent inhibitor with IC50 values around 78 nM
Antitumor ActivityInduces apoptosis in MCF-7 breast cancer cells
Anti-inflammatoryInhibits COX enzymes with IC50 values comparable to celecoxib
AntiparasiticExhibits activity against certain parasitic infections

Q & A

Q. Critical Parameters :

ParameterEffect on SynthesisExample from Evidence
TemperatureHigher temps (80–100°C) increase yieldReflux in ethanol (78°C)
CatalystPhase transfer catalysts reduce byproductsTetrabutylammonium bromide
PurificationColumn chromatography ensures puritySilica gel chromatography

How can structural characterization of this compound be systematically performed?

Basic Research Focus
Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H and 13C NMR identify substituents (e.g., methyl protons at δ 2.5 ppm) and aromatic ring protons .
  • IR spectroscopy : Detect functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group) .
  • X-ray crystallography : Resolve the fused bicyclic system and confirm stereochemistry in crystalline forms .

Advanced Tip : Compare experimental data with computational models (DFT calculations) to validate electronic structures .

What methodological approaches are used to evaluate the biological activity of this compound?

Q. Basic Research Focus

  • In vitro assays : Measure IC50 values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Enzyme inhibition studies : Test kinase or COX-2 inhibition via fluorescence polarization assays .

Q. Advanced Research Focus

  • Target engagement assays : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to specific targets (e.g., EGFR kinase) .
  • Mechanistic studies : Employ RNA-seq or proteomics to identify downstream signaling pathways affected by the compound .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Q. Advanced Research Focus

  • Substituent variation : Modify the methyl group at position 6 or phenyl ring substituents to assess effects on potency. For example:

    • Replace methyl with sulfanyl or methoxy groups to alter lipophilicity .
    • Introduce electron-withdrawing groups (e.g., fluoro) on the phenyl ring to enhance target binding .
  • Key SAR parameters :

    Modification SiteBiological ImpactEvidence Reference
    Position 6 (methyl)Increased metabolic stability
    Phenyl ring (para)Enhanced kinase selectivity

How should researchers address contradictory reports on this compound’s biological activity?

Advanced Research Focus
Contradictions (e.g., varying IC50 values in anticancer studies) may arise from:

  • Assay conditions : Differences in cell culture media, incubation time, or serum concentrations .
  • Compound purity : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Target heterogeneity : Validate target expression levels (e.g., via Western blotting) in cell lines used .

Resolution strategy : Replicate studies under standardized conditions (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .

What derivatization strategies are effective for enhancing solubility or bioavailability?

Q. Advanced Research Focus

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., phosphate esters) at the amine position for improved aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create salts with enhanced dissolution rates .
  • PEGylation : Attach polyethylene glycol (PEG) chains to reduce plasma protein binding .

Which analytical methods are most reliable for assessing purity and stability?

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Stability testing : Store the compound at -20°C in desiccated conditions; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Tip : Employ LC-MS to identify degradation products (e.g., oxidation byproducts) .

How can computational modeling guide the optimization of this compound?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina to predict binding modes to kinase ATP pockets .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to forecast pharmacokinetic properties like logP and CNS permeability .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Batch consistency : Optimize stirrer speed and cooling rates to maintain reaction homogeneity .
  • Cost-effective purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .

How does the methyl group at position 6 influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : Methyl increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .
  • Metabolic stability : The methyl group reduces susceptibility to CYP450 oxidation, prolonging half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.